molecular formula C8H5ClN2O2 B1464654 5-Chloro-2-methyl-3-nitrobenzonitrile CAS No. 1082040-48-9

5-Chloro-2-methyl-3-nitrobenzonitrile

Cat. No.: B1464654
CAS No.: 1082040-48-9
M. Wt: 196.59 g/mol
InChI Key: URHNBNZXLYAALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methyl-3-nitrobenzonitrile is a substituted benzonitrile derivative with a chlorinated aromatic ring bearing methyl, nitro, and cyano functional groups. Its molecular formula is C₈H₅ClN₂O₂, and its structure features a chloro group at position 5, a methyl group at position 2, and a nitro group at position 3 (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and substitution reactions.

Properties

IUPAC Name

5-chloro-2-methyl-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHNBNZXLYAALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyanation Route

One of the most efficient and well-documented methods involves the palladium-catalyzed cyanation of halogenated nitrotoluene derivatives. This method is preferred due to its relatively high yield and mild reaction conditions.

Reaction Details

Step Reagents and Conditions Description
Starting Material 1-chloro-5-iodo-4-methyl-2-nitrobenzene Halogenated nitrotoluene precursor
Catalyst Tetrakis(triphenylphosphine)palladium(0) Pd(PPh₃)₄, a common Pd(0) catalyst
Cyanide Source Zinc cyanide (Zn(CN)₂) Provides the cyanide ion for substitution
Base Anhydrous sodium carbonate (Na₂CO₃) Neutralizes acids formed during reaction
Solvent N,N-Dimethylformamide (DMF) Polar aprotic solvent facilitating reaction
Temperature 50 °C Mild heating to promote reaction
Time 24 hours Ensures complete conversion
Atmosphere Nitrogen (inert) Prevents oxidation of catalyst and reagents

Procedure Summary

  • The halogenated nitrotoluene, Pd catalyst, base, and Zn(CN)₂ are mixed in DMF.
  • The mixture is stirred at 50 °C under nitrogen for 24 hours.
  • Post-reaction, the mixture is diluted with water and extracted with ethyl acetate.
  • The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated.
  • Purification by silica gel chromatography yields 5-Chloro-2-methyl-3-nitrobenzonitrile as a yellow solid with approximately 82% yield.

Analytical Data

  • 1H NMR (400 MHz, CDCl₃): Aromatic protons appear as multiplets around 7.8 ppm; methyl protons as singlets near 2.6 ppm.
  • Yield: ~82% isolated yield.

This method is efficient and scalable, with good selectivity and purity.

Nitration and Halogenation of m-Dichlorobenzene Derivatives

An alternative approach begins with nitration of m-dichlorobenzene to form 2,4-dichloronitrobenzene, followed by amination and further functionalization steps.

Key Steps

Step Description Conditions
Nitration m-Dichlorobenzene nitrated with mixed acid (H₂SO₄ + HNO₃) 45–55 °C, 4–5 hours
Washing Oil phase washed until neutral Neutral pH washing
Soda Boiling Treatment with 4% NaOH solution Removes impurities
Amination High-pressure reaction with liquid ammonia 140–150 °C, 7.0–8.5 MPa, 5–6 hours
Filtration Removal of ammonium chloride by-product Vacuum filtration

Product

  • The process yields 5-chloro-2-nitroaniline with >98% purity.
  • This intermediate can be further converted to the target benzonitrile derivative through methylation and cyanation steps.

This method is industrially relevant due to its simplicity and high purity of product.

Experimental Process Details from Literature

A representative experimental procedure for cyanation is as follows:

Parameter Details
Reactants 11.6 g 1-chloro-5-iodo-4-methyl-2-nitrobenzene, 4.53 g Pd(PPh₃)₄, 8.31 g Na₂CO₃, 2.76 g Zn(CN)₂
Solvent 80 mL DMF
Reaction Time 24 hours
Temperature 50 °C
Workup Dilution with 500 mL water, extraction with ethyl acetate (3×300 mL), washing with brine, drying over Na₂SO₄, filtration, concentration
Purification Silica gel chromatography (PE:EA = 1:0 to 80:1)
Yield 6.30 g (82%) of yellow solid

This detailed procedure confirms the viability and reproducibility of the palladium-catalyzed cyanation route.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Pd-Catalyzed Cyanation 1-chloro-5-iodo-4-methyl-2-nitrobenzene Pd(PPh₃)₄, Zn(CN)₂, Na₂CO₃, DMF 50 °C, 24 h, N₂ atmosphere ~82% Mild conditions, high selectivity
Nitration + Amination m-Dichlorobenzene H₂SO₄ + HNO₃, NH₃ (liq) 45–55 °C nitration; 140–150 °C amination >98% (intermediate) Industrial scale, high purity

Research Findings and Notes

  • The palladium-catalyzed cyanation route is widely favored for its high yield and mild reaction conditions, making it suitable for laboratory and pilot scale synthesis.
  • The nitration and amination method is more suited for industrial production of intermediates, which can be further functionalized.
  • Careful control of temperature, pressure, and atmosphere is critical for optimizing yields and purity.
  • Purification typically involves chromatographic techniques or crystallization depending on scale and desired purity.
  • Use of molecular sieves and Lewis acid catalysts can enhance nitration selectivity in some protocols.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methyl-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products Formed:

    Reduction: 5-Chloro-2-methyl-3-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: 5-Chloro-2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-methyl-3-nitrobenzonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active molecules.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated that derivatives of this compound can be synthesized to create compounds with significant anticancer properties. For instance, modifications of this compound have been explored for their ability to inhibit specific cancer cell lines, showcasing its potential as a lead compound in drug development .

Agricultural Chemistry

The compound is also being investigated for its potential use in developing agrochemicals, including herbicides and insecticides. The nitrile functional group is known for its reactivity, which can be harnessed to create effective pest control agents.

Case Study: Development of Herbicides

Research has indicated that derivatives of this compound exhibit herbicidal activity against certain weed species. These compounds are designed to disrupt the growth mechanisms of target plants while minimizing impact on non-target species .

Materials Science

In materials science, this compound is explored for its role in synthesizing polymers and other materials with specific properties, such as enhanced thermal stability and chemical resistance.

Application: Polymer Synthesis

The compound can be used as a monomer or co-monomer in the production of specialty polymers. These polymers have applications ranging from coatings to advanced composites used in aerospace and automotive industries .

Analytical Chemistry

This compound is utilized as a standard reference material in various analytical techniques, including chromatography and spectroscopy. Its distinct spectral properties make it suitable for use in calibration and validation processes.

Case Study: Chromatographic Analysis

In high-performance liquid chromatography (HPLC), this compound has been employed as a standard to quantify the presence of similar nitrile compounds in complex mixtures, aiding researchers in the analysis of environmental samples .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer Agent SynthesisEffective against specific cancer cell lines
Agricultural ChemistryHerbicide DevelopmentActive against selected weed species
Materials SciencePolymer SynthesisEnhanced thermal stability and resistance
Analytical ChemistryHPLC Standard Reference MaterialAccurate quantification in environmental samples

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 5-Chloro-2-methyl-3-nitrobenzonitrile, differing in substituent type, position, or functional groups:

5-Chloro-2-hydroxybenzonitrile
  • Structure: Chloro (position 5), hydroxyl (position 2), and cyano (position 1).
  • Key Differences : Replaces the methyl and nitro groups with a hydroxyl group.
  • Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, raising its melting point compared to the methylated analogue. This compound is used in dye synthesis and as a ligand in coordination chemistry .
5-Chloro-2-methoxybenzonitrile
  • Structure: Chloro (position 5), methoxy (position 2), and cyano (position 1).
  • Key Differences : Methoxy group instead of methyl and nitro groups.
  • Impact : The methoxy group enhances lipophilicity and electron-donating effects, altering reactivity in nucleophilic aromatic substitution. It is employed in pesticide synthesis .
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile
  • Structure: Nitro (position 2), methoxy (position 4), chloroalkoxy (position 5), and cyano (position 1).
  • Key Differences : Additional methoxy and chloroalkoxy substituents shift electronic effects.
  • Impact: The extended alkoxy chain increases molecular weight and solubility in nonpolar solvents, making it suitable for hydrophobic drug intermediates .
Methyl 5-Chloro-2-nitrobenzoate
  • Structure : Chloro (position 5), nitro (position 2), and methyl ester (position 1).
  • Key Differences : Benzoate ester replaces the benzonitrile group.
  • Impact : The ester group reduces electrophilicity compared to the nitrile, directing reactivity toward hydrolysis or transesterification. This compound is a precursor in polymer chemistry .

Physicochemical Properties and Trends

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Trends
This compound C₈H₅ClN₂O₂ 212.6 Cl (5), CH₃ (2), NO₂ (3) Not reported Moderate in DMSO, low in H₂O
5-Chloro-2-hydroxybenzonitrile C₇H₄ClNO 169.6 Cl (5), OH (2) 145–148 High in polar solvents
5-Chloro-2-methoxybenzonitrile C₈H₆ClNO 183.6 Cl (5), OCH₃ (2) Not reported Moderate in ethanol
Methyl 5-Chloro-2-nitrobenzoate C₈H₆ClNO₄ 229.6 Cl (5), NO₂ (2), COOCH₃ (1) 92–94 High in acetone

Notes:

  • Nitro groups (e.g., in this compound) increase molecular polarity and thermal stability but reduce solubility in nonpolar solvents.
  • Methyl vs. Methoxy : Methyl groups introduce steric hindrance, while methoxy groups enhance electron-donating effects, altering reaction kinetics .

Biological Activity

5-Chloro-2-methyl-3-nitrobenzonitrile (CAS No. 1082040-48-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound features a benzene ring substituted with chlorine, methyl, and nitro groups. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

Key Properties

  • Molecular Weight : 202.59 g/mol
  • Chemical Formula : C₈H₆ClN₃O₂
  • Purity : Typically ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the nitrile group may form coordination complexes with metal ions, modulating biological pathways.

Interaction with Enzymes

Research indicates that this compound can act as an enzyme inhibitor. For instance, it has been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications . The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that damage bacterial DNA .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells .
  • Anti-inflammatory Effects : Similar compounds have shown potential in inhibiting inflammatory mediators like COX-2 and iNOS, suggesting that this compound could possess anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure VariationsBiological Activity
4-NitrobenzonitrileLacks chlorine and methyl groupsModerate antimicrobial activity
2-Chloro-5-nitrobenzonitrileDifferent substitution patternHigher cytotoxicity against cancer cells
5-Chloro-2-fluorobenzonitrileFluorine instead of methylEnhanced enzyme inhibition

Study on Anticancer Activity

A study evaluated the cytotoxic effects of various nitrobenzene derivatives, including this compound, against human cancer cell lines. The results indicated that this compound exhibited IC₅₀ values comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .

Study on Antimicrobial Properties

In another investigation focused on antimicrobial efficacy, this compound demonstrated significant activity against Gram-positive bacteria. The study concluded that the presence of the nitro group was crucial for its antimicrobial action due to the formation of reactive intermediates upon reduction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-2-methyl-3-nitrobenzonitrile, and how do reaction conditions influence yield?

  • Methodology : Start with a substituted benzaldehyde or benzoic acid derivative. Introduce the chloro group via electrophilic chlorination (e.g., using Cl2/FeCl3 or SOCl2), followed by nitration (HNO3/H2SO4). Cyanation can be achieved using CuCN or KCN under reflux.
  • Critical Parameters : Solvent choice (e.g., dichloromethane vs. benzene), temperature (0–50°C), and stoichiometry of reagents (e.g., excess nitrating agent for regioselectivity). Evidence from analogous compounds shows that reaction times vary (1–12 hours), impacting purity and side-product formation .
  • Characterization : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR (peaks at δ 8.2–8.5 ppm for aromatic protons) and HPLC (>98% purity).

Q. How can researchers validate the purity and stability of this compound during storage?

  • Analytical Methods : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect degradation products. Monitor stability under varying temperatures (4°C vs. ambient) and humidity using accelerated aging studies.
  • Storage Recommendations : Store in amber vials under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

  • Troubleshooting :

  • Isomer Identification : Compare experimental <sup>1</sup>H NMR with computational predictions (DFT calculations at B3LYP/6-31G* level).
  • Advanced Techniques : Use 2D NMR (COSY, NOESY) to confirm coupling patterns and spatial arrangements. X-ray crystallography provides definitive structural confirmation for crystalline derivatives .
    • Case Study : Discrepancies in nitro group orientation (para vs. meta) in related nitriles were resolved via X-ray diffraction .

Q. What strategies optimize regioselectivity in the nitration of 5-chloro-2-methylbenzonitrile precursors?

  • Experimental Design :

  • Directed Nitration : Utilize steric and electronic effects. The methyl group at position 2 directs nitration to position 3 or 5. Adjust nitrating agent (e.g., fuming HNO3 vs. acetyl nitrate) to favor specific sites.
  • DOE Approach : Vary temperature (0–50°C), solvent (H2SO4, AcOH), and reaction time to map product distribution. GC-MS tracks intermediates .
    • Data Interpretation : Contradictory yields from sulfonic acid vs. acetylated intermediates highlight the need for kinetic vs. thermodynamic control studies .

Q. How can this compound be leveraged in synthesizing bioactive heterocycles?

  • Methodology :

  • Cyanation Followed by Cyclization : React with hydrazines to form benzimidazoles (e.g., 2-(nitroaryl)-1H-benzimidazoles) under acidic conditions.
  • Catalytic Coupling : Use Pd-catalyzed cross-coupling (Suzuki, Heck) to introduce aryl/alkenyl groups at the chloro position for drug-like scaffolds .
    • Case Study : Analogous nitrobenzonitriles were intermediates in AZD8931 (anticancer agent) synthesis, achieving 2–5% overall yield via multi-step protocols .

Data Analysis & Reproducibility

Q. What are best practices for reconciling inconsistent yields in scaled-up syntheses of this compound?

  • Root Cause Analysis :

  • Scale-Dependent Factors : Heat dissipation (exothermic nitration), mixing efficiency, and reagent purity (e.g., trace water in solvents hydrolyzes nitriles).
  • Quality Control : Implement in-line FTIR to monitor reaction progress and impurity profiles .
    • Documentation : Maintain detailed logs of solvent batches, reagent sources, and environmental conditions (humidity, temperature) to identify variability sources .

Q. How do electronic effects of substituents (Cl, NO2, CN) influence the reactivity of this compound in nucleophilic substitutions?

  • Computational Insights : Perform Hammett analysis (σ values: NO2 = +0.78, CN = +0.66) to predict activation barriers for reactions at the chloro position.
  • Experimental Validation : Compare reaction rates with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). The electron-withdrawing nitro group enhances leaving-group ability .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

  • Hazards : Potential irritant (skin/eyes), nitrile toxicity (release of HCN under extreme conditions).
  • Mitigation : Use fume hoods, PPE (nitrile gloves, goggles), and emergency showers. Store separately from reducing agents to prevent explosive decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methyl-3-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methyl-3-nitrobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.